molecular formula C17H25NO2S B2634916 N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1396805-28-9

N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2634916
CAS No.: 1396805-28-9
M. Wt: 307.45
InChI Key: ZEBMYBXNCGBZTH-UHFFFAOYSA-N
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Description

N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic chemical compound supplied for research and development purposes. This product is intended for laboratory analysis and is strictly "For Research Use Only." It is not intended for use in humans, animals, or as a diagnostic agent. Based on its structural features, this molecule is of significant interest in medicinal chemistry research, particularly as a potential candidate for the development of multi-target directed ligands (MTDLs). The compound's acetamide linkage and hydroxycyclohexyl moiety are common pharmacophores found in inhibitors targeting enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Dual inhibition of sEH and FAAH represents a promising therapeutic strategy for managing pain and inflammation, as it simultaneously elevates levels of anti-inflammatory mediators (EETs) and an endocannabinoid (anandamide) . Researchers can utilize this high-purity compound to explore its binding affinity, inhibitory potency, and pharmacological effects in preclinical studies aimed at validating new treatments for neuropathic pain and inflammatory conditions.

Properties

IUPAC Name

N-(3-hydroxycyclohexyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S/c1-12(2)21-16-8-6-13(7-9-16)10-17(20)18-14-4-3-5-15(19)11-14/h6-9,12,14-15,19H,3-5,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBMYBXNCGBZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multiple steps:

    Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the hydroxyl group is introduced through a hydroxylation reaction.

    Introduction of the phenyl ring: The phenyl ring with an isopropylthio substituent is attached to the cyclohexyl ring via a coupling reaction, often using reagents like Grignard reagents or organolithium compounds.

    Formation of the acetamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the acetamide group or reduce the phenyl ring using reducing agents like lithium aluminum hydride.

    Substitution: The isopropylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The isopropylthio group may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

a) 3-Chloro-N-phenyl-phthalimide
  • Structure : Features a phthalimide core with a chloro substituent at the 3-position and an N-phenyl group (Fig. 1, ).
  • Key Differences: Core Structure: Phthalimide (aromatic dicarboximide) vs. acetamide (non-aromatic carboxamide). Substituents: Chloro (electron-withdrawing) vs. hydroxycyclohexyl (electron-donating) and isopropylthio (lipophilic). Applications: Primarily used in polymer synthesis (e.g., polyimides) due to its rigidity and thermal stability , whereas the target acetamide’s flexible backbone and polar groups suggest biological activity.
b) N-Phenylacetamide Derivatives
  • Examples : N-phenyl-2-(4-methylthio)phenylacetamide, N-(4-hydroxycyclohexyl)acetamide.
  • Cyclohexyl Modifications: The 3-hydroxycyclohexyl group introduces stereochemical complexity and hydrogen-bonding capacity, unlike simpler alkyl or aryl substituents.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Chloro-N-phenyl-phthalimide N-Phenyl-2-(4-methylthio)phenylacetamide
Molecular Weight (g/mol) ~349.5 285.7 ~300.3
LogP ~3.2 (estimated) 2.8 (measured) ~2.5 (estimated)
Hydrogen Bond Donors 1 (OH group) 0 0
Applications Biological research Polymer synthesis Antimicrobial studies

Notes:

  • The target compound’s higher LogP (estimated via fragment-based methods) reflects its isopropylthio group’s lipophilicity.

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